Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)-
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Overview
Description
Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 2-phenoxyethyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-chlorophenyl)piperazine with 2-phenoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(3-chlorophenyl)-4-(2-methoxyethyl)-
- Piperazine, 1-(3-chlorophenyl)-4-(2-ethoxyethyl)-
- Piperazine, 1-(3-chlorophenyl)-4-(2-butoxyethyl)-
Uniqueness
Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its pharmacological activity and selectivity compared to other similar compounds.
Properties
CAS No. |
82205-85-4 |
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Molecular Formula |
C18H21ClN2O |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-(2-phenoxyethyl)piperazine |
InChI |
InChI=1S/C18H21ClN2O/c19-16-5-4-6-17(15-16)21-11-9-20(10-12-21)13-14-22-18-7-2-1-3-8-18/h1-8,15H,9-14H2 |
InChI Key |
HFMFEUWHKSJGAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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